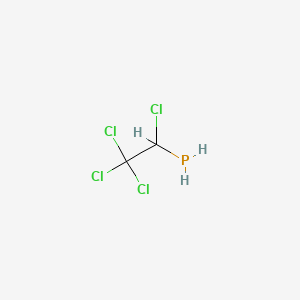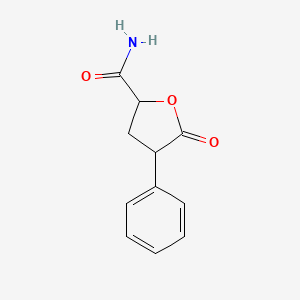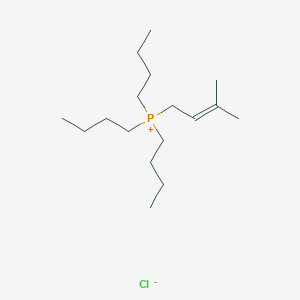
Tributyl(3-methylbut-2-EN-1-YL)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with three butyl groups and a 3-methylbut-2-en-1-yl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with 3-methylbut-2-en-1-yl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The reaction can be represented as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{C(CH}_3\text{)=CH}_2\text{]}+\text{Cl}- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Substitution: The chloride anion can be substituted with other nucleophiles.
Addition: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amines can replace the chloride anion.
Addition: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Major Products
Oxidation: Tributyl(3-methylbut-2-en-1-yl)phosphine oxide.
Substitution: Various phosphonium salts depending on the nucleophile used.
Addition: Saturated phosphonium compounds.
Applications De Recherche Scientifique
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules through prenylation.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of tributyl(3-methylbut-2-en-1-yl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with molecular targets through ionic interactions, while the 3-methylbut-2-en-1-yl group can participate in addition and substitution reactions. These interactions facilitate the modification of molecular structures and the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphosphine: A related compound with three butyl groups attached to phosphorus.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tributyl(phenylmethyl)phosphonium chloride: Similar structure with a phenylmethyl group instead of a 3-methylbut-2-en-1-yl group.
Uniqueness
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other phosphonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
52750-96-6 |
|---|---|
Formule moléculaire |
C17H36ClP |
Poids moléculaire |
306.9 g/mol |
Nom IUPAC |
tributyl(3-methylbut-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C17H36P.ClH/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h12H,6-11,13-16H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
CIEHZCLAWVZYBK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC=C(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)

![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)

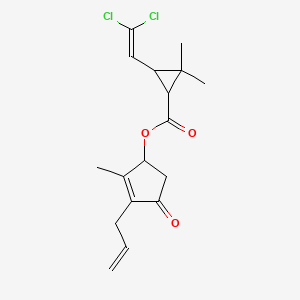

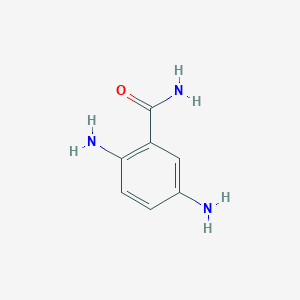
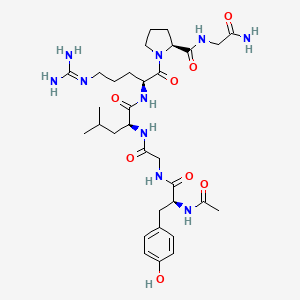
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
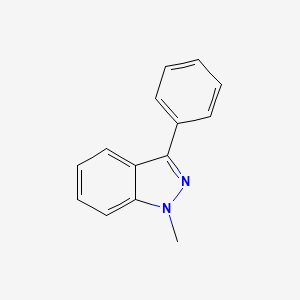
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
